molecular formula C9H18Cl2N4 B6176366 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 2551118-02-4

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B6176366
CAS RN: 2551118-02-4
M. Wt: 253.2
InChI Key:
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Description

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, also known as 4MP, is a synthetic compound used in many scientific research applications. It is a member of the piperidine family of compounds and is used in various laboratory experiments. 4MP is an effective compound for studying the biochemical and physiological effects of various substances, as well as for studying the molecular mechanisms of action of various compounds.

Mechanism of Action

The mechanism of action of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is not fully understood, however, it is believed to interact with certain proteins and enzymes in the body. It is thought to bind to certain receptors in the body, which then activates or inhibits certain biochemical pathways. This can lead to changes in the physiological effects of the substance being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride are not fully understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to bind to certain receptors in the body, which can then activate or inhibit certain biochemical pathways. This can lead to changes in the physiological effects of the substance being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride in laboratory experiments include its low cost, its availability, and its stability. In addition, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is easy to synthesize and can be used for a variety of applications. The main limitation of using 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of the experiments.

Future Directions

The potential future directions for 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be done to explore the potential of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride as a therapeutic agent. Other potential future directions include developing new synthesis methods, exploring new applications, and investigating the potential of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride as a drug delivery system.

Synthesis Methods

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is synthesized through a multi-step process that involves the reaction of 4-methyl-4H-1,2,4-triazole with piperidine. The reaction is carried out in a solvent such as dimethylformamide, and the resulting product is then purified and crystallized. The product is then dried and is ready for use in laboratory experiments.

Scientific Research Applications

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is used in various scientific research applications, including protein-ligand binding studies, enzyme inhibition studies, and drug-target interaction studies. It is also used to study the biochemical and physiological effects of various substances, as well as for studying the molecular mechanisms of action of various compounds. In addition, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is used in cell culture studies and as a reagent in organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves the reaction of 4-methylpiperidine with 4-methyl-4H-1,2,4-triazole in the presence of a suitable catalyst to form the desired product. The product is then purified and converted to its dihydrochloride salt form.", "Starting Materials": [ "4-methylpiperidine", "4-methyl-4H-1,2,4-triazole", "Catalyst" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with 4-methyl-4H-1,2,4-triazole in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is then purified by column chromatography or recrystallization.", "Step 4: The purified product is converted to its dihydrochloride salt form by treatment with hydrochloric acid in a suitable solvent, such as ethanol or water." ] }

CAS RN

2551118-02-4

Product Name

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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